Terpin hydrate
Overview
Description
Terpin hydrate is an expectorant commonly used to loosen mucus and ease congestion in patients with acute or chronic bronchitis and related pulmonary conditions . It is derived from sources such as turpentine, oregano, thyme, and eucalyptus .
Synthesis Analysis
Terpin hydrate can be synthesized from α-pinene by a direct one-stage hydration reaction mechanism . The influence of organic acids and a mixture of acid catalysts between organic acid and phosphoric acid has been investigated . Based on the experimental results, p-toluensulfonic acid showed better results compared to acetic and formic acid .
Molecular Structure Analysis
The molecular formula of Terpin hydrate is C10H22O3 . Its average mass is 190.280 Da and its monoisotopic mass is 190.156891 Da .
Chemical Reactions Analysis
The synthesis of terpineol, a product derived from terpin hydrate, was conducted first by fractionation of turpentine and followed by hydration reaction from fractionated α-pinene . This pathway is preferable since α-pinene conversion could produce terpineol with a yield of >75% compared to the synthesis pathway from turpentine (<40%) .
Physical And Chemical Properties Analysis
Terpin hydrate has a molecular weight of 190.28 g/mol . It is not considered a hazardous substance or mixture according to the 2012 OSHA Hazard Communication Standard .
Scientific Research Applications
Spectrophotometric Assay Development
A spectrophotometric assay method was developed involving terpin hydrate and phosphomolybdic acid, allowing for the determination of terpin hydrate content in pharmaceutical products. This method provides a precise tool for analyzing terpin hydrate in various formulations (Platt & James, 2006).
Zeolite Adsorption for Decolorization
Zeolites, used as adsorbents and catalysts, were studied for their effectiveness in decolorizing crude terpineol, which is derived from terpin hydrate. The study aimed to improve the commercial value of terpineol by removing unreacted terpin hydrate, enhancing its purity (Indarto et al., 2019).
Hydration State Evaluation Using Terahertz Spectroscopy
Terahertz (THz) spectroscopy, sensitive to water dynamics, was utilized to assess the global hydration state of saccharides, offering insights into the interaction of water with solutes like terpin hydrate. This innovative approach provides a deeper understanding of hydration dynamics in various compounds (Shiraga et al., 2013).
Conversion into Fine Chemicals
Terpin hydrate serves as a precursor in the production of fine chemicals. Through processes like isomerization and hydration, terpenes like terpin hydrate are transformed into valuable compounds for pharmaceuticals and other industries (Monteiro & Veloso, 2004).
Synthesis of p-Menthanediamine
A new synthesis route from terpin hydrate to p-menthanediamine (MDA) was developed, offering an effective and feasible method for producing MDA, a compound with applications in resin curing agents (Guan Yan, 2008).
Terahertz Technology for Pharmaceutical Applications
Terahertz technology, which detects molecular interactions in hydration reactions, holds promise for pharmaceutical applications. It offers novel ways to analyze and image pharmaceutical and biomedical substances, potentially involving terpin hydrate (Ajito, 2015).
properties
IUPAC Name |
4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2.H2O/c1-9(2,11)8-4-6-10(3,12)7-5-8;/h8,11-12H,4-7H2,1-3H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKJMBOJWVAMIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947401 | |
Record name | 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexan-1-ol--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Partially soluble in cold water | |
Record name | Terpin hydrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13163 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Terpin hydrate improves mucociliary function by working directly on the bronchial secretory cells in the lower respiratory tract to liquify and facilitate the elimination of bronchial secretionsas well as exerting a weak antiseptic effect on the pulmonary parenchyma. It is thought to increase the amount of fluid in the respiratory tract, which increases the flow and clearance of local irritants and as well as reducing the viscosity of mucus. | |
Record name | Terpin hydrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13163 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Terpin hydrate | |
CAS RN |
2451-01-6 | |
Record name | Terpin hydrate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002451016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terpin hydrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13163 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexan-1-ol--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanemethanol, 4-hydroxy-α,α,4-trimethyl-, hydrate (1:1), cis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.310 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERPIN HYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3V868548T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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